- Cyclopropyl building blocks for organic synthesis. Productive asymmetric synthesis of all four diastereomers of 3-(trans-2-nitrocyclopropyl)alanine from glycine with (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone as a reusable chiral auxiliaryEuropean Journal of Organic Chemistry, 2003, (5), 869-877,
Cas no 96293-17-3 ((s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide)

96293-17-3 structure
상품 이름:(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
CAS 번호:96293-17-3
MF:C25H24N2O2
메가와트:384.470266342163
MDL:MFCD00145260
CID:809911
PubChem ID:354335054
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Pyrrolidinecarboxamide,N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
- (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- (S)-2-[N'-(N-BENZYLPROLYL)AMINO]BENZOPHENONE
- FD1115
- (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone
- (S)-N-(2-BENZOYLPHENYL)-1-BENZYL-PROLINAMIDE
- N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide
- [(2S)-1-benzylpyrrolidin-2-yl]-N-[2-(phenylcarbonyl)phenyl]carboxamide
- AK327439
- IPSABLMEYFYEHS-QHCPKHFHSA-N
- SBB001753
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)
- (2S)-N-(2-Benzoylphenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide (ACI)
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)- (ZCI)
- (S)-2-(N-Benzylprolyl)aminobenzophenone
- CS-0011031
- SCHEMBL601411
- (s)-n-benzylproline (2-benzoylphenyl)amide
- AKOS001756321
- DTXSID90359670
- 96293-17-3
- MFCD00145260
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)-;(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- B5519
- WDA29317
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
- N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- DB-322111
- AS-10082
- (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
-
- MDL: MFCD00145260
- 인치: 1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1
- InChIKey: IPSABLMEYFYEHS-QHCPKHFHSA-N
- 미소: C(C1C=CC=CC=1)(C1=CC=CC=C1NC([C@@H]1CCCN1CC1C=CC=CC=1)=O)=O
계산된 속성
- 정밀분자량: 384.183778g/mol
- 표면전하: 0
- XLogP3: 5.1
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 회전 가능한 화학 키 수량: 6
- 동위원소 질량: 384.183778g/mol
- 단일 동위원소 질량: 384.183778g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 49.4Ų
- 중원자 수량: 29
- 복잡도: 551
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 1
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 표면전하: 1
실험적 성질
- 색과 성상: 사용할 수 없음
- 밀도: 1.1573 (rough estimate)
- 융해점: 98.0 to 102.0 deg-C
- 비등점: 606°C at 760 mmHg
- 플래시 포인트: 320.3±31.5 °C
- 굴절률: 1.5500 (estimate)
- PSA: 49.41000
- LogP: 4.53160
- 최대 파장 (λmax): 240(MeOH)(lit.)
- 용해성: 사용할 수 없음
- 증기압: 0.0±1.7 mmHg at 25°C
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 보안 지침: S24/25
- 저장 조건:Inert atmosphere,Room Temperature
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D917365-5g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 5g |
$115 | 2023-09-03 | |
eNovation Chemicals LLC | D917365-10g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 10g |
$195 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1081018-25g |
(S)-2-(N-Benzylprolyl)aminobenzophenone |
96293-17-3 | 97% | 25g |
¥2121.00 | 2024-04-23 | |
Key Organics Ltd | AS-10082-1MG |
(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone |
96293-17-3 | >99% | 1mg |
£37.00 | 2025-02-09 | |
abcr | AB483446-250 mg |
(S)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide; . |
96293-17-3 | 250mg |
€72.90 | 2023-06-15 | ||
Chemenu | CM256012-5g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 95%+ | 5g |
$*** | 2023-05-29 | |
abcr | AB483446-1 g |
(S)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide; . |
96293-17-3 | 1g |
€98.30 | 2023-06-15 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5519-1g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 98.0%(LC) | 1g |
¥590.0 | 2022-06-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FD732-100mg |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 100mg |
99CNY | 2021-05-08 | |
Alichem | A109006277-10g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 10g |
$979.20 | 2023-08-31 |
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Ammonia Solvents: Water ; pH 6
참조
합성회로 2
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Toluene ; 0 °C
1.2 Solvents: Toluene ; 0 °C; 12 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Solvents: Toluene ; 0 °C; 12 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 7
참조
- Synthesis of (1S,3aR,6aS)-t-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalateZhongguo Yiyao Gongye Zazhi, 2014, 45(11), 1012-1015,
합성회로 3
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; > 1 °C; 0 °C → 40 °C
1.2 Reagents: Tripotassium phosphate ; 40 °C; 12 - 15 h, 40 °C; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7 - 8, cooled
1.2 Reagents: Tripotassium phosphate ; 40 °C; 12 - 15 h, 40 °C; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7 - 8, cooled
참조
- Method for the enantioselective synthesis of (2S)-2-amino-6-boronohexanoic acid (ABH) and purification thereof, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, -20 °C; -10 °C
1.2 Solvents: Dichloromethane ; 5 min, -30 °C
1.3 Reagents: Triethylamine ; 20 h, rt
1.2 Solvents: Dichloromethane ; 5 min, -30 °C
1.3 Reagents: Triethylamine ; 20 h, rt
참조
- The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strandsBeilstein Journal of Organic Chemistry, 2017, 13, 2842-2853,
합성회로 5
반응 조건
1.1 Reagents: Methanesulfonyl chloride , 1-Methylimidazole Solvents: Dichloromethane ; 15 min, 0 °C
1.2 Solvents: Dichloromethane ; overnight, 40 °C
1.2 Solvents: Dichloromethane ; overnight, 40 °C
참조
- Rational design and synthesis of modified teixobactin analogs: In vitro antibacterial activity against Staphylococcus aureus, Propionibacterium acnes and Pseudomonas aeruginosaChemistry - A European Journal, 2018, 24(36), 9136-9147,
합성회로 6
반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
참조
- Design, synthesis and testing of Beta-strand mimics as protease inhibitors2006, , ,,
합성회로 7
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 20 min, -15 °C
1.2 Solvents: Dichloromethane ; 30 min, -15 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Calcium carbonate Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 30 min, -15 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Calcium carbonate Solvents: Water ; rt
참조
- Direct Targeting of Rab-GTPase-Effector InteractionsAngewandte Chemie, 2014, 53(9), 2498-2503,
합성회로 8
반응 조건
1.1 Reagents: 1-Methylimidazole Solvents: Dichloromethane ; 5 min, -5 °C
1.2 Reagents: Methanesulfonyl chloride ; 5 min, -5 - 0 °C; 30 min, -5 - 0 °C
1.3 17 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Methanesulfonyl chloride ; 5 min, -5 - 0 °C; 30 min, -5 - 0 °C
1.3 17 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
참조
- A reappraisal of the Ni-[(Benzylprolyl)amino]benzophenone complex in the synthesis of α,α-disubstituted amino acid derivativesTetrahedron, 2019, 75(36),,
합성회로 9
반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran , Water ; rt; 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 2.0 - 2.5, 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 2.0 - 2.5, 20 - 25 °C
참조
- Disubstituted amino acids and methods of preparation and use thereof, World Intellectual Property Organization, , ,
합성회로 10
반응 조건
1.1 Reagents: Methanesulfonyl chloride , 1-Methylimidazole Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.2 Solvents: Dichloromethane ; rt; rt → 45 °C; overnight, 45 °C; 45 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; rt; rt → 45 °C; overnight, 45 °C; 45 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
참조
- Enhanced Stereoselectivity of a Cu(II) Complex Chiral Auxiliary in the Synthesis of Fmoc-l-γ-carboxyglutamic AcidJournal of Organic Chemistry, 2011, 76(6), 1513-1520,
합성회로 11
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, -20 °C; 30 min, -10 °C
1.2 -30 °C; 10 h, rt
1.2 -30 °C; 10 h, rt
참조
- Preparation of novel cyclic boronate inhibitors of HCV replication, World Intellectual Property Organization, , ,
합성회로 12
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; reflux; reflux → 66 °C
참조
- Simple method for synthesizing chiral amino acids, China, , ,
합성회로 13
반응 조건
1.1 Reagents: Methanesulfonyl chloride , 1-Methylimidazole Solvents: Dichloromethane ; 0 °C; 10 min, rt
1.2 Solvents: Dichloromethane ; rt → 45 °C; overnight, 45 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dichloromethane ; rt → 45 °C; overnight, 45 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
- Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine ProteasesJournal of Medicinal Chemistry, 2021, 64(15), 11267-11287,
합성회로 14
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, -30 - -20 °C; -10 °C
1.2 Solvents: Dichloromethane ; -30 °C; 10 h, rt
1.2 Solvents: Dichloromethane ; -30 °C; 10 h, rt
참조
- Preparation of triazole-containing peptidomimetic macrocyclic compounds, World Intellectual Property Organization, , ,
합성회로 15
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 12 h, rt
참조
- Preparation of labeled aromatic amino acids via late-stage 18F-fluorination of chiral nickel and copper complexesChemical Communications (Cambridge, 2020, 56(66), 9505-9508,
합성회로 16
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
참조
- Improved procedures for the synthesis of (S)-2-[N-(N'-benzyl-prolyl)amino]benzophenone (BPB) and Ni(II) complexes of Schiff's bases derived from BPB and amino acidsTetrahedron: Asymmetry, 1998, 9(23), 4249-4252,
합성회로 17
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 70 °C; 2 h, 70 °C
참조
- Preparation of L-theanine by chemical method, China, , ,
합성회로 18
반응 조건
1.1 Reagents: 1-Methylimidazole Solvents: Dimethylformamide ; 10 min, 0 °C; 0 °C → -10 °C
1.2 Reagents: Methanesulfonyl chloride ; 20 min, -10 °C
1.3 overnight, -10 °C → rt
1.2 Reagents: Methanesulfonyl chloride ; 20 min, -10 °C
1.3 overnight, -10 °C → rt
참조
- Synthesis of Chiral Spin-Labeled Amino AcidsOrganic Letters, 2019, 21(24), 10149-10153,
합성회로 19
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
참조
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexesIzvestiya Akademii Nauk SSSR, 1987, (12), 2798-804,
합성회로 20
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
참조
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexesIzvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804,
합성회로 21
반응 조건
1.1 Reagents: Methanesulfonyl chloride , 1-Methylimidazole Solvents: Dichloromethane ; 0 °C
1.2 overnight, 40 - 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 3 h, rt
1.2 overnight, 40 - 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 3 h, rt
참조
- Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino AcidsJournal of Organic Chemistry, 2003, 68(18), 7104-7107,
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Raw materials
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-, hydrochloride (1:1), (2S)-
- N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide;hydrochloride
- 2-Aminobenzophenone
- (SP-4-4)-[N-Ethyl-N2-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-κN]carbonyl]amino-κN]phenyl]methylene]-L-glutaminato(2-)-κN2,κO1]nickel
- (2S)-1-benzylpyrrolidine-2-carboxylic acid
- N-Benzyl-(S)-proline Hydrochloride
- (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Preparation Products
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 관련 문헌
-
Milan Nádvorník,Alexander Popkov Green Chem. 2002 4 71
-
2. Stereoselective radical addition of carbon-centred radicals to the dehydroalanine moiety of the chiral nickel(II) complex of the Schiff′s base derived from (S)-2-[N-(N′-benzylprolyl)amino]benzophenone and dehydroalanineRashid G. Gasanov,Lubov V. Il'inskaya,Michail A. Misharin,Victor I. Maleev,Nicolai I. Raevski,Nicolai S. Ikonnikov,Svetlana A. Orlova,Nadezhda A. Kuzmina,Yuri N. Belokon' J. Chem. Soc. Perkin Trans. 1 1994 3343
-
3. Synthesis and evaluation of ω-borono-α-amino acids? as active-site probes of arginase and nitric oxide synthasesSylvain Collet,Fran?ois Carreaux,Jean-Luc Boucher,Stéphanie Pethe,Michel Lepoivre,Renée Danion-Bougot,Daniel Danion J. Chem. Soc. Perkin Trans. 1 2000 177
-
Ana Maria Faisca Phillips,Armando J. L. Pombeiro Org. Biomol. Chem. 2020 18 7026
-
Oleg A. Levitskiy,Olga I. Aglamazova,Yuri K. Grishin,Ksenia A. Paseshnichenko,Vadim A. Soloshonok,Hiroki Moriwaki,Tatiana V. Magdesieva Dalton Trans. 2020 49 8636
96293-17-3 ((s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) 관련 제품
- 345-32-4(5-(Trifluoromethyl)indoline-2,3-dione)
- 443-69-6(5-Fluoroisatin)
- 91-56-5(Isatin)
- 117-06-6(1-Amino-5-benzoylaminoanthraquinone)
- 50-35-1(Thalidomide)
- 97-36-9(2,4-Dimethylacetoacetanilide)
- 391-12-8(7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione)
- 59-48-3(Oxindole)
- 317-20-4(7-fluoro-2,3-dihydro-1H-indole-2,3-dione)
- 93-68-5(N-(2-methylphenyl)-3-oxobutanamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:96293-17-3)(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

순결:99%/99%
재다:25g/100g
가격 ($):256.0/843.0